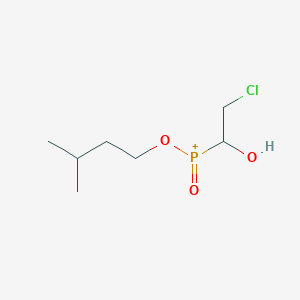![molecular formula C14H24N4O2 B14389845 2,2'-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile) CAS No. 88457-20-9](/img/structure/B14389845.png)
2,2'-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile) is an organic compound with the molecular formula C12H20N4O2. This compound features a diazene (N=N) linkage, which is a characteristic of azo compounds, and two hydroxy groups attached to a hexanenitrile backbone. The presence of both nitrile and hydroxy functional groups makes this compound versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile) typically involves the reaction of appropriate precursors under controlled conditions. One common method is the coupling of 5-hydroxy-2-methylhexanenitrile with a diazene precursor. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile) can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
2,2’-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile) involves its interaction with molecular targets through its functional groups. The diazene linkage can participate in redox reactions, while the hydroxy and nitrile groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[(E)-Diazenediyl]bis(5-hydroxy-2-methylpentanenitrile): Similar structure but with a pentanenitrile backbone.
5-hydroxy-2-[(E)-phenyldiazenyl]benzenesulfonic acid: Contains a diazene linkage and hydroxy group but with a different aromatic backbone.
Uniqueness
2,2’-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile) is unique due to its specific combination of functional groups and structural features. The presence of both hydroxy and nitrile groups, along with the diazene linkage, provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
88457-20-9 |
|---|---|
Fórmula molecular |
C14H24N4O2 |
Peso molecular |
280.37 g/mol |
Nombre IUPAC |
2-[(2-cyano-5-hydroxyhexan-2-yl)diazenyl]-5-hydroxy-2-methylhexanenitrile |
InChI |
InChI=1S/C14H24N4O2/c1-11(19)5-7-13(3,9-15)17-18-14(4,10-16)8-6-12(2)20/h11-12,19-20H,5-8H2,1-4H3 |
Clave InChI |
ROPHCRAZLJKLBB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(C)(C#N)N=NC(C)(CCC(C)O)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
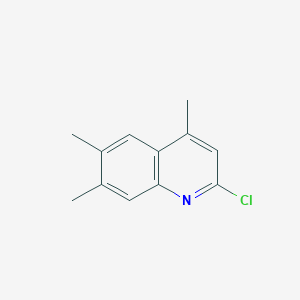
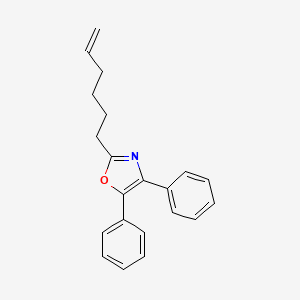
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
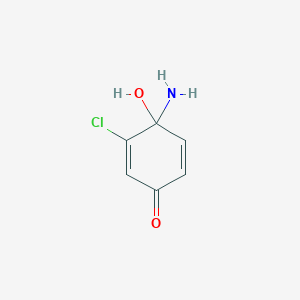
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea](/img/structure/B14389797.png)
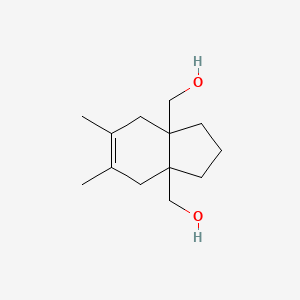
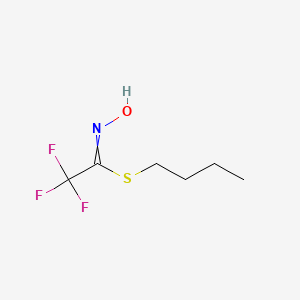

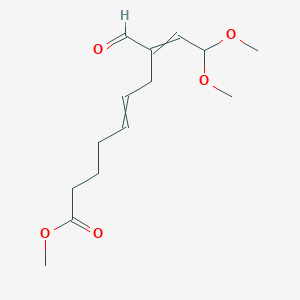
![Ethyl thieno[2,3-b]pyridin-6-ylcarbamate](/img/structure/B14389821.png)
![(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389824.png)

